Decanoyl m-Nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-12-16(19)17-14-10-9-11-15(13-14)18(20)21/h9-11,13H,2-8,12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIMTCNOZNHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408390 | |
| Record name | N-(3-nitrophenyl)decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72298-61-4 | |
| Record name | N-(3-nitrophenyl)decanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N 3 Nitrophenyl Decanamide and Analogues
Established Synthetic Pathways for Nitroaromatic Amide Formation
Conventional Amide Bond Formation Techniques
The creation of the amide bond in N-(3-nitrophenyl)decanamide is traditionally achieved through the reaction of an activated carboxylic acid derivative with an amine. researchgate.net This is a cornerstone of organic synthesis, widely used due to its reliability. researchgate.netnih.gov
Commonly, decanoic acid is converted into a more reactive species, such as an acyl chloride or anhydride. This activated intermediate then readily reacts with 3-nitroaniline (B104315) in a nucleophilic acyl substitution reaction to form the desired amide. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the direct reaction between the carboxylic acid and the amine, forming a stable intermediate that enhances the coupling efficiency. analis.com.my
These conventional methods, while effective, often require stoichiometric amounts of activating agents, which can lead to the formation of byproducts that need to be removed during purification. nih.gov The choice of solvent and reaction conditions is crucial to ensure high yields and minimize side reactions.
Selective Nitration of Aromatic Precursors
The introduction of a nitro group onto an aromatic ring is a fundamental process in the synthesis of nitroaromatic compounds. wikipedia.org The most common method for nitration is electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid". lkouniv.ac.inwiley.com The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. lkouniv.ac.inwiley.com
For the synthesis of N-(3-nitrophenyl)decanamide, a precursor such as N-phenyldecanamide could be subjected to nitration. The amide group is an ortho-, para-directing and activating group. However, under the strongly acidic conditions of mixed acid nitration, the amide nitrogen can be protonated, converting the group into a meta-directing and deactivating group. This can influence the regioselectivity of the nitration, potentially leading to a mixture of isomers. wikipedia.org
To achieve more controlled and selective nitration, alternative nitrating agents and conditions have been developed. These include the use of metal nitrates, such as ceric ammonium (B1175870) nitrate, or milder nitrating agents to improve regioselectivity and functional group tolerance. researchgate.netresearchgate.net The choice of the nitrating system depends on the reactivity of the aromatic substrate and the desired outcome. lkouniv.ac.in
Advanced Synthetic Approaches to N-(3-nitrophenyl)decanamide Derivatives
Catalytic Reduction Methodologies for Nitro Group Transformation
The nitro group in N-(3-nitrophenyl)decanamide and its derivatives serves as a versatile functional handle that can be transformed into other groups, most notably an amino group. Catalytic reduction is a primary method for this transformation. lkouniv.ac.in This process can be broadly categorized into catalytic hydrogenation and catalytic transfer hydrogenation. mdpi.comgoogle.com
Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. lkouniv.ac.in This method is highly efficient for the reduction of aromatic nitro compounds to their corresponding primary amines. lkouniv.ac.in
Catalytic transfer hydrogenation offers an alternative where a hydrogen donor molecule, such as hydrazine (B178648), formic acid, or sodium borohydride (B1222165) in the presence of a catalyst, is used instead of hydrogen gas. researchgate.netgoogle.comorganic-chemistry.org For instance, hydrazine hydrate (B1144303) in the presence of a catalyst can selectively reduce aromatic nitro groups. researchgate.net Similarly, sodium borohydride's reducing power can be enhanced by combining it with transition metals or their salts. mdpi.com The choice of catalyst and reducing agent is critical for achieving high selectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.orgunimi.it
The reduction of the nitro group can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. mdpi.comunimi.it Careful control of reaction conditions can sometimes allow for the isolation of these intermediates.
Nucleophilic Substitution and Functional Group Interconversion Strategies
The nitro group in nitroaromatic compounds activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). jsynthchem.com This allows for the direct replacement of a hydrogen atom or a suitable leaving group by a nucleophile. organic-chemistry.orgacs.org In the context of N-(3-nitrophenyl)decanamide derivatives, this provides a pathway to introduce various substituents onto the aromatic ring.
One notable method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion bearing a leaving group attacks the electron-deficient nitroaromatic ring. organic-chemistry.orgsioc-journal.cn This reaction allows for the introduction of carbon-based substituents ortho and para to the nitro group. organic-chemistry.org
Functional group interconversion (FGI) is a broad strategy that involves converting one functional group into another through various chemical reactions like substitution, oxidation, or reduction. ub.eduic.ac.uk For derivatives of N-(3-nitrophenyl)decanamide, the nitro group can be reduced to an amine, which can then undergo a wide array of transformations. solubilityofthings.com For example, the resulting amino group can be diazotized and subsequently replaced by various other functional groups. The amide functionality itself can also be subjected to interconversion reactions. iu.edu These strategies are invaluable for creating a diverse library of analogues for further study. researchgate.net
Multicomponent Reaction Protocols in Decanamide (B1670024) Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgorganic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. frontiersin.org
While a direct MCR for N-(3-nitrophenyl)decanamide is not commonly cited, MCRs can be employed to synthesize complex decanamide derivatives. For example, isocyanide-based MCRs like the Ugi or Passerini reactions can be utilized to construct amide-containing structures. nih.gov The Ugi four-component reaction, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is particularly powerful for generating bis-amides. nih.govmdpi.com
By strategically choosing the starting components, it is possible to design MCRs that yield complex molecules containing the decanamide and nitrophenyl moieties. For instance, 3-nitroaniline could serve as the amine component in an Ugi reaction with decanoic acid, an appropriate aldehyde or ketone, and an isocyanide to generate a complex derivative in a single step. The versatility of MCRs makes them an attractive and sustainable approach for the synthesis of diverse chemical libraries based on the N-(3-nitrophenyl)decanamide scaffold. frontiersin.org
Sustainable Chemistry Principles in the Synthesis of N-(3-nitrophenyl)decanamide
The integration of sustainable, or "green," chemistry principles into the synthesis of chemical compounds is a critical endeavor aimed at minimizing environmental impact and enhancing safety. researchgate.net Developed by Paul Anastas and John Warner, the 12 principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orguni-regensburg.de These principles address the entire lifecycle of a chemical process, from the sourcing of raw materials to the ultimate fate of the products. uni-regensburg.de When applied to the synthesis of N-(3-nitrophenyl)decanamide, these principles guide chemists in developing routes that are not only efficient but also environmentally benign.
Research Findings and Green Metrics
The evaluation of a synthesis's sustainability is not merely qualitative; it is quantified using a set of established "green metrics." These metrics provide a clear, data-driven assessment of how well a process adheres to the principles of sustainable chemistry. For the synthesis of N-(3-nitrophenyl)decanamide, these metrics allow for the comparison of different synthetic routes, highlighting areas for improvement and innovation.
The primary metrics used in this evaluation include Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.org
Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orglibretexts.org It is a theoretical value that assumes 100% yield. studypulse.au An ideal reaction, such as an addition reaction, would have a 100% atom economy, meaning no atoms are wasted as byproducts. savemyexams.com
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. acs.org It is calculated as the total mass of waste divided by the mass of the desired product. A lower E-factor indicates less waste and a more sustainable process.
Process Mass Intensity (PMI): Favored by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI provides a holistic view of the process efficiency by considering all materials used, including reactants, solvents, reagents, and process aids, relative to the mass of the final active pharmaceutical ingredient (API). acs.org The ideal PMI is 1, meaning only the reactants are used to make the product, with no excess reagents or solvents.
Reaction Mass Efficiency (RME): This metric provides a more realistic measure than atom economy by taking the reaction yield into account. It is the mass of the isolated product as a percentage of the total mass of reactants. rsc.org
The table below summarizes these key green chemistry metrics.
| Metric | Formula | Ideal Value | Description |
|---|---|---|---|
| Atom Economy (AE) | (Molar Mass of Desired Product / Molar Mass of All Reactants) x 100% | 100% | Measures the theoretical efficiency of incorporating reactant atoms into the final product. studypulse.au |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | Quantifies the amount of waste generated relative to the amount of desired product. acs.org |
| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | 1 | A holistic metric that includes all materials (reactants, solvents, workup chemicals) used in the process. acs.org |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | 100% | A practical metric that combines atom economy and chemical yield. rsc.org |
Eco-Score Evaluation
To provide a more comprehensive assessment, an "Eco-Score" can be calculated. This score consolidates various sustainability parameters into a single value, typically on a scale of 0 to 100, where 100 represents an ideal green reaction. rsc.org The score is calculated by subtracting penalty points from 100, with penalties assigned for factors that deviate from ideal green conditions. rsc.org
A hypothetical Eco-Score calculation for a synthesis of N-(3-nitrophenyl)decanamide would consider the following parameters:
Yield: High yields receive fewer penalty points.
Price of Reaction Components: The use of inexpensive and abundant materials is favored.
Safety: Penalties are assigned based on the hazards (e.g., toxicity, flammability) of the substances used. skpharmteco.com
Technical Setup: Complex setups requiring specialized equipment are penalized.
Temperature and Time: Reactions running at room temperature and for shorter durations are considered more efficient.
Workup and Purification: Processes requiring extensive purification steps, such as column chromatography, receive more penalty points than simple crystallization or filtration. rsc.org
The table below details the parameters and a potential penalty point system for calculating an Eco-Score, based on established methodologies. rsc.org
| Parameter | Condition | Penalty Points | Rationale |
|---|---|---|---|
| Yield | >90% | (100 - Yield) / 2 | Rewards higher efficiency and less material loss. rsc.org |
| <90% | (100 - Yield) / 3 | ||
| Price | Inexpensive Reagents | 0 | Favors economically viable and accessible materials. rsc.org |
| Expensive Reagents | 1-10 | ||
| Safety | Non-hazardous | 0 | Promotes the use of substances with minimal risk to health and the environment. rsc.orgskpharmteco.com |
| Toxic/Flammable/Explosive | 5-20 | ||
| Technical Setup | Common Setup (e.g., stirring) | 0 | Prefers simple, easily scalable laboratory setups. rsc.org |
| Specialized Setup (e.g., high pressure) | 10 | ||
| Temperature / Time | Room Temp / <1h | 0 | Encourages energy efficiency and faster reaction cycles. rsc.org |
| Heating/Cooling / >8h | 3-5 | ||
| Workup/Purification | Simple Filtration/Crystallization | 1-3 | Minimizes solvent use and waste generation during product isolation. rsc.org |
| Chromatography | 10 |
A traditional synthesis of N-(3-nitrophenyl)decanamide might involve the acylation of 3-nitroaniline with decanoyl chloride in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane (B109758). mdpi.com While potentially high-yielding, this method would likely have a poor atom economy due to the formation of triethylammonium (B8662869) chloride as a byproduct. Furthermore, the use of a chlorinated solvent like dichloromethane would incur significant penalties in an Eco-Score evaluation due to its environmental and health concerns.
By applying these quantitative metrics, chemists can systematically improve the sustainability of synthetic routes to N-(3-nitrophenyl)decanamide, moving towards processes that are safer, more efficient, and better for the environment.
Structural Elucidation and Advanced Spectroscopic Characterization of N 3 Nitrophenyl Decanamide
High-Resolution Spectroscopic Techniques for Structural Confirmation
A suite of advanced spectroscopic methods has been employed to unequivocally confirm the structure of N-(3-nitrophenyl)decanamide and to probe its electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as fundamental tools for the structural elucidation of N-(3-nitrophenyl)decanamide in solution. The spectra provide precise information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the decanamide (B1670024) aliphatic chain appear as a series of multiplets in the upfield region. Specifically, the terminal methyl (CH₃) group typically resonates as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the carbonyl and the terminal methyl group also show characteristic splitting patterns. The protons on the nitrophenyl ring are observed in the downfield region, with their chemical shifts and coupling constants being highly sensitive to the substitution pattern. The proton ortho to the nitro group is expected to be the most deshielded. The amide proton (N-H) usually appears as a broad singlet.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the amide group is characteristically found at a low field. The aliphatic carbons of the decanyl chain are observed in the high-field region, while the aromatic carbons appear in the intermediate region, with their shifts influenced by the electron-withdrawing nitro group and the amide linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(3-nitrophenyl)decanamide (Note: These are predicted values; experimental values may vary based on solvent and conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (NH) | ~8.0-9.0 | - |
| Carbonyl (C=O) | - | ~172-174 |
| Aromatic C-2' | ~8.3-8.5 | ~120-122 |
| Aromatic C-4' | ~7.8-8.0 | ~125-127 |
| Aromatic C-5' | ~7.5-7.7 | ~130-132 |
| Aromatic C-6' | ~7.9-8.1 | ~115-117 |
| Aliphatic α-CH₂ | ~2.3-2.5 | ~38-40 |
| Aliphatic β-CH₂ | ~1.6-1.8 | ~25-27 |
| Aliphatic Chain (CH₂)n | ~1.2-1.4 | ~29-32 |
| Aliphatic Terminal CH₃ | ~0.8-1.0 | ~14-15 |
Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in N-(3-nitrophenyl)decanamide. The spectra are characterized by distinct bands corresponding to the vibrational modes of the amide, nitro, and aliphatic moieties.
Key vibrational frequencies observed include:
N-H Stretching: A prominent band in the IR spectrum, typically around 3300 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.
C-H Stretching: Aliphatic C-H stretching vibrations from the decanoyl chain appear just below 3000 cm⁻¹, while aromatic C-H stretches are observed just above 3000 cm⁻¹.
C=O Stretching (Amide I): A very strong absorption in the IR spectrum, located around 1660-1680 cm⁻¹, which is characteristic of the amide carbonyl group.
N-H Bending (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, is found near 1550 cm⁻¹.
Nitro Group Vibrations: The nitro (NO₂) group gives rise to two strong characteristic stretching vibrations: an asymmetric stretch typically in the 1520-1560 cm⁻¹ region and a symmetric stretch around 1345-1385 cm⁻¹.
C-N Stretching: The stretching of the C-N bond of the amide appears in the fingerprint region.
Raman spectroscopy provides complementary information, with aromatic ring vibrations and symmetric nitro group stretches often showing strong signals.
Table 2: Characteristic IR and Raman Bands for N-(3-nitrophenyl)decanamide
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| N-H Stretch | ~3300 | IR | Medium-Strong |
| Aromatic C-H Stretch | >3000 | IR, Raman | Variable |
| Aliphatic C-H Stretch | <3000 | IR, Raman | Strong |
| C=O Stretch (Amide I) | ~1670 | IR | Very Strong |
| N-H Bend (Amide II) | ~1550 | IR | Strong |
| NO₂ Asymmetric Stretch | ~1540 | IR | Very Strong |
| NO₂ Symmetric Stretch | ~1350 | IR, Raman | Very Strong |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Investigations
UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. For N-(3-nitrophenyl)decanamide, the spectrum is dominated by the chromophoric nitrophenyl group. Typically, π-π* transitions associated with the benzene (B151609) ring are observed. The presence of the nitro group and the amide linkage can lead to intramolecular charge transfer (ICT) bands, which may be sensitive to solvent polarity.
Fluorescence spectroscopy provides insights into the molecule's emissive properties upon excitation. Many nitrophenyl compounds exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways facilitated by the nitro group. However, the specific electronic environment and potential for aggregation can influence the emission characteristics. Studies on analogous systems show that solvent polarity can significantly affect both the position and intensity of emission maxima, often indicating changes in the nature of the excited state.
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography provides the most definitive picture of the molecular structure and its arrangement in the solid state.
Single-Crystal X-ray Diffraction for Molecular Geometry
Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its three-dimensional conformation. Analysis of related structures shows that the amide group is typically planar or near-planar. The conformation of the molecule is defined by the torsion angles between the phenyl ring, the amide plane, and the aliphatic chain. The long decanoyl chain is expected to adopt a stable, all-trans (zigzag) conformation to minimize steric hindrance in the crystalline state.
Table 3: Expected Key Molecular Geometry Parameters from X-ray Crystallography
| Parameter | Expected Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| Amide C-N Bond Length | ~1.34 Å |
| Aromatic C-N(O₂) Bond Length | ~1.48 Å |
| N-O Bond Length | ~1.22 Å |
| Aliphatic C-C Bond Length | ~1.53 Å |
| Amide Group Planarity (ω angle) | ~180° (trans) |
Supramolecular Organization and Intermolecular Interactions in Crystalline Phases
These primary chains are then organized into a three-dimensional architecture by weaker interactions. Van der Waals forces between the long aliphatic chains are significant, promoting their close packing. Furthermore, π-π stacking interactions between the nitrophenyl rings and C-H···O or C-H···π hydrogen bonds involving the aromatic and aliphatic protons can play a crucial role in stabilizing the crystal structure. The nitro group, being a good hydrogen bond acceptor, can also participate in weak C-H···O interactions. The interplay of these varied intermolecular forces determines the final supramolecular assembly of the compound in the crystalline phase.
Electrochemical Characterization of Nitroaromatic Amides.rasayanjournal.co.in
The electrochemical behavior of nitroaromatic amides is a subject of significant interest, largely owing to the redox-active nitro (-NO₂) group attached to the aromatic system. Techniques like cyclic voltammetry (CV) are powerful tools for investigating the electron transfer processes, reaction mechanisms, and potential applications of these compounds. rasayanjournal.co.inresearchgate.net The electrochemical properties are primarily dictated by the reduction of the nitro group, a process that is often irreversible and involves multiple steps. jetir.orgrsc.org
Cyclic voltammetry is a widely used electrochemical technique to study compounds that can undergo oxidation or reduction. rasayanjournal.co.inresearchgate.net The method involves applying a linearly varying potential to a working electrode and measuring the resulting current. rasayanjournal.co.in The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of the redox processes. researchgate.net For nitroaromatic compounds, CV can be used to determine their reduction potentials, the number of electrons transferred, and the stability of the resulting species. jetir.orgijraset.com The characteristics of the voltammogram, such as the peak potentials (Epc for cathodic peak, Epa for anodic peak) and peak currents (ipc for cathodic, ipa for anodic), are key parameters. A process is considered electrochemically reversible if the peak separation (ΔEp = Epa - Epc) is close to (59/n) mV (where n is the number of electrons transferred), and the ratio of anodic to cathodic peak currents is unity. However, the electrochemical reduction of many nitroaromatic compounds is found to be irreversible, characterized by the presence of only a cathodic peak on the voltammogram. jetir.org
The electrochemical characterization of N-(3-nitrophenyl)decanamide is expected to be dominated by the irreversible reduction of the 3-nitro group. This process typically involves the transfer of multiple electrons and protons to form a hydroxylamine (B1172632) derivative, which can be further reduced to the corresponding amine. The general reaction pathway for the reduction of a nitroaromatic compound (Ar-NO₂) is a multi-electron, multi-proton process that leads to the formation of the corresponding amine (Ar-NH₂). The presence of the decanamide substituent on the phenyl ring can influence the reduction potential. Electron-donating or withdrawing effects of the substituent can make the reduction easier or more difficult, respectively.
Studies on analogous compounds, such as nitroaniline isomers, provide insight into the expected electrochemical behavior. For instance, the reduction of 3-nitroaniline (B104315) has been observed to show a reduction peak at approximately -0.7 V. acs.org The process is often diffusion-controlled, meaning the rate of the reaction is limited by the transport of the analyte to the electrode surface. ijraset.com This is typically confirmed by a linear relationship between the peak current and the square root of the scan rate.
Detailed research findings on various nitroaromatic compounds are summarized in the interactive table below.
Table 1: Electrochemical Data for Representative Nitroaromatic Compounds
| Compound | Technique | Electrode | Medium | Observed Potential (V) vs. Ref. | Characteristics |
|---|---|---|---|---|---|
| p-Nitroaniline | Cyclic Voltammetry | Platinum Electrode | Acidic Solution | Epa: ~1.171 | Anodic oxidation, irreversible, diffusion-controlled. ijraset.com |
| 2-Nitroaniline | Cyclic Voltammetry | Co₂SnO₄ modified GCE | - | - | Strong electrocatalytic activity towards reduction. rsc.org |
| 3-Nitroaniline | Cyclic Voltammetry | NiO NP-CSs/GCE | PBS (pH 7.0) | R³-NA: ~ -0.7 | Enhanced electrochemical response on modified electrode. acs.org |
| 4-Nitroaniline | Cyclic Voltammetry | NiO NP-CSs/GCE | PBS (pH 7.0) | R⁴-NA: ~ -0.7 | Enhanced electrochemical response on modified electrode. acs.org |
Note: Potentials are approximate and depend on the specific experimental conditions, including the reference electrode (Ref.), pH, and solvent. GCE: Glassy Carbon Electrode; NiO NP-CSs: Nickel Oxide Nanoparticle-Loaded Carbon Spheres; PBS: Phosphate-Buffered Saline.
Investigations into Molecular Interactions and Biological Mechanisms of N 3 Nitrophenyl Decanamide
Structure Activity Relationship Sar Studies of N 3 Nitrophenyl Decanamide and Its Analogues
Impact of Nitro Group Position and Aromatic Substitution on Molecular Interactions
The position of the nitro (NO2) group on the phenyl ring and other aromatic substitutions significantly alters the electronic properties and, consequently, the molecular interactions of N-phenylalkanamide analogues. The nitro group is a strong electron-withdrawing group due to both resonance and inductive effects. researchgate.netmdpi.com Its position (ortho, meta, or para) relative to the amide linkage dictates the extent of these electronic effects on the aromatic ring and the amide moiety.
Electronic Effects: A nitro group in the para or ortho position can exert a strong resonance effect, withdrawing electron density from the aromatic ring and the amide nitrogen. researchgate.net This can influence the hydrogen bonding capacity of the amide proton and the carbonyl oxygen. In contrast, a meta-nitro group, as in N-(3-nitrophenyl)decanamide, primarily exerts an inductive electron-withdrawing effect. researchgate.net
Substituent Effects: The introduction of other substituents on the aromatic ring can further modulate the molecule's properties. Electron-donating groups, for example, can counteract the electron-withdrawing effect of the nitro group, altering the molecule's interaction profile. researchgate.net Conversely, additional electron-withdrawing groups, such as halogens, can enhance the potency of some compounds by increasing hydrophobicity. nih.gov
Table 1: Impact of Nitro Group Position on Biological Activity of a Hypothetical Series of Nitrophenylalkanamides
| Compound | Nitro Group Position | Hypothetical Activity (IC50, µM) | Rationale for Activity Variation |
| Analogue 1 | Ortho | 15 | Potential for intramolecular hydrogen bonding, altering conformation and receptor fit. Strong resonance effect. researchgate.net |
| N-(3-nitrophenyl)decanamide | Meta | 25 | Primarily inductive electron withdrawal, leading to a different electronic distribution compared to ortho and para isomers. researchgate.net |
| Analogue 2 | Para | 10 | Strong resonance effect enhancing π-electron interactions and potentially stronger binding to the target. researchgate.netmdpi.com |
Influence of Alkyl Chain Length on Binding Affinity and Biological Potential
The length of the alkyl chain in N-acyl aniline (B41778) derivatives is a critical determinant of their binding affinity and biological activity. This is largely attributed to hydrophobic interactions with the target protein or membrane.
Hydrophobic Interactions: Longer alkyl chains can establish more extensive van der Waals and hydrophobic interactions with nonpolar pockets in a binding site. This is a common strategy to enhance binding affinity. mdpi.com Studies on a homologous series of fluorescent fatty amines showed a linear dependence of the Gibbs free energy of partition with the length of the alkyl chain up to a certain point (C10). nih.gov
Optimal Chain Length: Research has indicated that there is often an optimal alkyl chain length for maximal activity. For instance, in a series of 2-amino-4-quinolone derivatives, compounds with an alkyl chain of 12 carbon atoms were found to be the most active inhibitors of biofilm formation. mdpi.com Beyond this optimal length, the increased lipophilicity can lead to poor solubility and reduced bioavailability, diminishing the biological effect. mdpi.com
Thermodynamic Contributions: The binding of amphiphiles is often entropically driven, with the entropy contribution increasing with the length of the alkyl chain. nih.gov This is due to the release of ordered water molecules from the binding site and the hydrophobic ligand upon association.
Table 2: Influence of Alkyl Chain Length on the Binding Affinity of a Hypothetical N-(3-nitrophenyl)alkanamide Series
| Compound | Alkyl Chain Length | Hypothetical Binding Affinity (Kd, nM) | Rationale for Affinity Variation |
| N-(3-nitrophenyl)hexanamide | 6 | 150 | Shorter chain leads to weaker hydrophobic interactions with the target. |
| N-(3-nitrophenyl)decanamide | 10 | 50 | Optimal length for hydrophobic interactions, leading to stronger binding. nih.gov |
| N-(3-nitrophenyl)tetradecanamide | 14 | 80 | Longer chain may introduce steric clashes or unfavorable conformational changes, and decreased solubility can reduce effective concentration. mdpi.com |
Role of the Amide Moiety in Molecular Recognition Processes
The amide group is a key functional group in many biologically active molecules, playing a crucial role in molecular recognition through its hydrogen bonding capabilities. nih.gov
Hydrogen Bonding: The amide moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These allow for the formation of specific hydrogen bonds with amino acid residues in a protein's binding site, which is critical for high binding affinity. researchgate.net The geometry of the amide bond is typically planar, which can provide a rigid scaffold for the presentation of other functional groups. nih.gov
Bioisosteric Replacement: The importance of the amide group is often highlighted in studies where it is replaced by a bioisostere. For example, replacing an amide with an imidazole (B134444) ring has been a successful strategy in drug design, as it can alter the basicity and solubility of the molecule while maintaining key interactions. nih.gov
Table 3: Role of the Amide Moiety in Molecular Interactions
| Feature | Description | Significance in Molecular Recognition |
| Hydrogen Bond Donor | The N-H group can donate a hydrogen bond. | Forms specific interactions with acceptor groups (e.g., carbonyl oxygen of a peptide backbone) in the binding site. researchgate.net |
| Hydrogen Bond Acceptor | The carbonyl oxygen (C=O) can accept a hydrogen bond. | Interacts with donor groups (e.g., amide or hydroxyl protons) in the binding site. researchgate.net |
| Planarity | The atoms of the amide group (C, O, N, H) lie in a plane. | Provides a rigid linker between molecular fragments, influencing the overall conformation. nih.gov |
| Dipole Moment | The amide group has a significant dipole moment. | Contributes to electrostatic interactions with the target and influences solubility. |
Computational Chemistry and Molecular Modeling for N 3 Nitrophenyl Decanamide Research
Molecular Docking Simulations for Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nutricion.org This method is crucial for understanding potential biomolecular interactions and is a cornerstone of structure-based drug design. nih.gov For N-(3-nitrophenyl)decanamide, docking simulations can identify potential protein targets and characterize the specific interactions that stabilize the ligand-receptor complex.
The process involves using a scoring function to estimate the binding affinity for numerous computer-generated poses of the ligand within the active site of a target protein. unpad.ac.id Interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are analyzed to determine the most stable binding mode. nutricion.org While specific docking studies for N-(3-nitrophenyl)decanamide are not prominently published, the methodology can be illustrated by examining its potential interactions with relevant biological targets. For instance, given its structural features, it could be docked against enzymes involved in lipid metabolism or signaling pathways where amide or nitrophenyl groups are known to interact. A typical docking study would use software like AutoDock or PatchDock to predict binding energy and identify key amino acid residues involved in the interaction. nih.govmdpi.com
Interactive Table 1: Illustrative Molecular Docking Parameters for N-(3-nitrophenyl)decanamide
This table outlines the typical data and findings that would be generated from a molecular docking simulation of N-(3-nitrophenyl)decanamide with a hypothetical protein target.
| Parameter | Description | Example Value/Finding | Significance |
| Protein Target | The specific enzyme or receptor being investigated. | Cyclooxygenase-2 (COX-2) | Identifies the biological system where the compound might have an effect. |
| Docking Software | The computational program used for the simulation. | AutoDock Vina | A widely used and validated tool for predicting ligand binding. nih.gov |
| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | -8.5 | Predicts the stability of the protein-ligand complex. |
| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Arg120, Tyr355, Ser530 | Reveals the molecular basis of the interaction. |
| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic). | Hydrogen bond with Ser530; Hydrophobic interactions with the decanamide (B1670024) tail. | Explains how the ligand is anchored within the binding pocket. unpad.ac.id |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org It is employed to calculate a wide range of molecular properties, providing deep insights into a compound's stability, reactivity, and spectroscopic characteristics. For N-(3-nitrophenyl)decanamide, DFT calculations can elucidate its electronic properties and help map out potential reaction mechanisms.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. imist.ma The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. imist.ma A smaller energy gap suggests the molecule is more polarizable and reactive.
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. nih.gov In N-(3-nitrophenyl)decanamide, the MEP would likely show negative potential (red/yellow areas) around the electronegative oxygen atoms of the nitro and amide groups, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the amide hydrogen, highlighting a potential site for nucleophilic interaction. DFT is also used to model reaction pathways by locating transition states and intermediates, which is essential for understanding mechanisms such as hydrolysis or metabolic transformations. nih.govpku.edu.cn
Interactive Table 2: Predicted Electronic Properties of N-(3-nitrophenyl)decanamide from DFT Calculations
This table presents the kind of electronic property data that would be obtained from a DFT analysis, performed at a common level of theory like B3LYP/6-31G(d,p). nih.gov
| Property | Definition | Predicted Significance for N-(3-nitrophenyl)decanamide |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The value would indicate its capacity to engage in reactions as a nucleophile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The value would suggest its susceptibility to nucleophilic attack, likely influenced by the nitro group. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. imist.ma | A moderate gap would suggest a balance of stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar nitro and amide groups, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Would identify the nitro and carbonyl oxygen atoms as centers of negative potential and the amide N-H as a site of positive potential. nih.gov |
Theoretical Approaches to Predicting Molecular Behavior and Reactivity
One key area is the use of Quantitative Structure-Activity Relationship (QSAR) models. In a hypothetical QSAR study, the computed electronic and structural properties of N-(3-nitrophenyl)decanamide and related analogues would be correlated with experimentally measured biological activity. ajchem-a.com Descriptors such as the HOMO-LUMO gap, dipole moment, and molecular surface area could be used to build a mathematical model that predicts the activity of new, unsynthesized compounds. ajchem-a.com
Reactivity indices derived from DFT, such as global hardness, electronegativity, and the fraction of electron transfer (ΔN), can also predict how the molecule will behave in a chemical environment. imist.ma For N-(3-nitrophenyl)decanamide, these indices would help quantify its tendency to participate in charge-transfer interactions, which is fundamental to understanding its potential as a corrosion inhibitor or its mechanism of action in a biological system. imist.ma Conformational analysis, another theoretical approach, can predict the most stable three-dimensional shapes of the molecule, which is crucial as the molecule's conformation dictates how it fits into a protein's active site. nih.gov Together, these theoretical strategies provide a powerful, predictive lens through which the chemical and biological potential of N-(3-nitrophenyl)decanamide can be thoroughly evaluated. chemrxiv.org
Chemical Transformations and Reactivity Profile of N 3 Nitrophenyl Decanamide
Selective Reduction of the Nitro Group to Amino Derivatives
The reduction of the nitro group in N-(3-nitrophenyl)decanamide to an amino group is a fundamental transformation that yields N-(3-aminophenyl)decanamide. This reaction is crucial as aromatic amines are key building blocks in the synthesis of dyes, pharmaceuticals, and other industrially significant chemicals. jsynthchem.com Various methods have been developed to achieve this conversion with high selectivity, preserving the amide functionality.
Catalytic hydrogenation is a widely employed method for this reduction. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst are effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel is a suitable alternative. commonorganicchemistry.com The use of iron or zinc metal in acidic conditions, such as acetic acid, provides a mild method for reducing nitro groups while tolerating other reducible functional groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also offers a mild reduction pathway. commonorganicchemistry.com
The choice of reducing agent and reaction conditions is critical to prevent side reactions. For instance, lithium aluminum hydride (LiAlH₄) is effective for aliphatic nitro compounds but tends to produce azo compounds with aromatic nitro substrates. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be used for selective reduction, sometimes reducing one nitro group in the presence of others, but it is generally ineffective for aliphatic nitro groups. commonorganicchemistry.com
Recent advancements have focused on developing more efficient and chemoselective catalysts. Air-stable base-metal catalysts, such as specific manganese complexes, have been shown to effectively catalyze the hydrogenation of nitroarenes under relatively mild conditions. nih.gov These catalysts can tolerate functional groups like thioethers, which often inhibit traditional transition metal catalysts. nih.gov Furthermore, novel systems like sodium borohydride (B1222165) in the presence of transition metal complexes such as Ni(PPh₃)₄ have been developed to enhance the reducing power of NaBH₄ for the conversion of nitro compounds to amines. jsynthchem.com
The resulting N-(3-aminophenyl)decanamide is a valuable intermediate. For example, it can be further reacted to form various heterocyclic compounds, as will be discussed in subsequent sections.
Reactivity of the Amide Linkage in Diverse Chemical Environments
The amide bond in N-(3-nitrophenyl)decanamide, while generally stable, can undergo specific chemical transformations. Amides are typically less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the poor leaving group ability of the nitrogen-containing group. libretexts.org However, under certain conditions, the amide linkage can be cleaved or modified.
Hydrolysis: The amide bond can be hydrolyzed to yield 3-nitroaniline (B104315) and decanoic acid. This reaction is typically carried out by heating the amide in an aqueous solution containing a strong acid or base. libretexts.orggoogleapis.com Under acidic conditions, the resulting amine is protonated, while under basic conditions, the carboxylic acid is deprotonated, driving the reaction to completion. libretexts.org
Reduction: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which converts the amide to the corresponding secondary amine, N-(3-nitrophenyl)decylamine. libretexts.orgu-tokyo.ac.jp This reaction proceeds by removing the carbonyl oxygen, which has a strong affinity for aluminum. libretexts.org
Dehydration: While applicable to primary amides to form nitriles using reagents like thionyl chloride (SOCl₂), this reaction is not directly relevant to the secondary amide structure of N-(3-nitrophenyl)decanamide. libretexts.org
The reactivity of the amide can also be influenced by the presence of the nitro group. For instance, during the hydrogenation of some nitro-compounds bearing a nitrile function, the nitro group is reduced to an amine, and the nitrile can be hydrolyzed to an amide. mdpi.com This highlights the interplay of different functional groups within the molecule and the importance of selecting appropriate reaction conditions to achieve the desired transformation.
Recent research has also explored novel methods for amide bond formation that could be conceptually reversed. For example, the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides has been harnessed for the facile construction of amide bonds, showcasing the diverse chemical space surrounding amide functionality. nih.gov
Formation of Heterocyclic Scaffolds and Ring Systems
The derivative of N-(3-nitrophenyl)decanamide, N-(3-aminophenyl)decanamide, serves as a key precursor for the synthesis of various heterocyclic compounds, particularly benzimidazoles. nih.govscirp.orgfarmaciajournal.comnih.govsemanticscholar.org Benzimidazoles are an important class of heterocyclic compounds found in biologically active molecules, including vitamin B12. farmaciajournal.comsemanticscholar.org
The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) derivative, in this case, N-(3-aminophenyl)decanamide which would first need to be converted to a suitable 1,2-diaminobenzene derivative, with a carbonyl compound such as an aldehyde or a carboxylic acid. farmaciajournal.comsemanticscholar.org The reaction is often catalyzed by an acid. farmaciajournal.com For example, 2-substituted benzimidazoles can be prepared by reacting o-phenylenediamine with various aldehydes in the presence of a catalyst like zinc triflate in ethanol. scirp.org The reaction of o-phenylenediamines with aldehydes can also be promoted by catalysts such as p-toluenesulfonic acid under solvent-free conditions or by using metal catalysts like MgCl₂·6H₂O. nih.gov
One common method involves the reaction of an o-phenylenediamine with an aldehyde, which proceeds through an initial condensation to form a Schiff base, followed by cyclization and subsequent oxidation to yield the benzimidazole (B57391) ring. semanticscholar.org For instance, reacting o-phenylenediamine with 3-nitrobenzaldehyde (B41214) can produce 2-(3-nitrophenyl)benzimidazole. scirp.org
Photochemical Reactivity and Transformations
The photochemical reactivity of N-(3-nitrophenyl)decanamide is primarily associated with the nitroarene moiety. Photoexcited nitroarenes can undergo a variety of transformations, opening up synthetic pathways to complex molecules. researchgate.net These reactions are often initiated by the absorption of light, leading to an excited electronic state. princeton.edu
One significant photochemical reaction of nitroarenes is their reduction. researchgate.net Photoinduced reduction can lead to the formation of nitrosoarenes, which are versatile intermediates. acs.org For example, a photoinduced reductive [4+2] cycloaddition of nitroarenes has been developed, where the nitroarene is first reduced to a nitrosoarene, which then participates in a Diels-Alder reaction. acs.org
Nitroarenes can also be converted into rigidified pyrrolidine (B122466) analogues through a photochemical strategy. acs.org This process involves the sequential ring-expansion of the nitroarene to an azepine, followed by a singlet nitrene-mediated nitrogen insertion and an excited-state-4π electrocyclization. acs.org Another photochemical pathway involves the conversion of nitroarenes into bicyclic pyrroline (B1223166) derivatives via 3H-azepines, which undergo a 4-π-photocyclization. rsc.org
Furthermore, light-promoted tandem reactions have been developed for the synthesis of carbazoles from nitroarenes and Grignard reagents. rsc.org This process involves an intermolecular thermal C-N bond coupling followed by a photoinduced aza-6π electrocyclization reaction, which typically requires irradiation with purple light. rsc.org
Data Tables
Table 1: Reagents for Selective Reduction of Nitro Group
| Reagent System | Conditions | Selectivity Notes | Reference(s) |
|---|---|---|---|
| H₂ / Pd/C | Catalytic | Reduces both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |
| H₂ / Raney Ni | Catalytic | Used when dehalogenation is a concern. | commonorganicchemistry.com |
| Fe / Acid | Mild | Tolerates other reducible groups. | commonorganicchemistry.com |
| Zn / Acid | Mild | Tolerates other reducible groups. | commonorganicchemistry.com |
| SnCl₂ | Mild | Tolerates other reducible groups. | commonorganicchemistry.com |
| Na₂S | - | Can selectively reduce one nitro group. | commonorganicchemistry.com |
| Mn-complex | Catalytic, 130°C, 80 bar H₂ | Tolerates thioether groups. | nih.gov |
Table 2: Formation of Benzimidazoles from o-Phenylenediamines
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| o-phenylenediamine, Aldehydes | Zinc triflate, EtOH, reflux | 2-substituted benzimidazoles | scirp.org |
| o-phenylenediamine, Aldehydes | p-toluenesulfonic acid, grinding | 1,2-disubstituted benzimidazoles | nih.gov |
| o-phenylenediamine, Aldehydes | MgCl₂·6H₂O | 2-substituted benzimidazoles | nih.gov |
Research Applications and Potential in Chemical Biology
Application as Building Blocks in Advanced Organic Synthesis
No specific studies were identified that detail the application of N-(3-nitrophenyl)decanamide as a key building block in advanced organic synthesis. General principles of organic chemistry suggest that the nitro group could be reduced to an amine, and the amide bond could be hydrolyzed, making it a potential, though not widely documented, intermediate. However, specific examples or detailed research findings to this effect are not available.
Exploration in Prodrug Activation Strategies
There is a lack of specific research exploring the use of N-(3-nitrophenyl)decanamide in prodrug activation strategies. While nitroaromatic compounds are sometimes investigated in medicinal chemistry for their potential to be bioreduced under hypoxic conditions, no studies were found that specifically link N-(3-nitrophenyl)decanamide to such an activation strategy.
Utility in Developing Chemical Probes for Biological Pathways
No published research could be located that describes the use of N-(3-nitrophenyl)decanamide as a chemical probe for studying biological pathways. The development of chemical probes typically requires a compound to have specific interactions with a biological target, and such interactions have not been documented for N-(3-nitrophenyl)decanamide in the available literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
